2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL
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Overview
Description
2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL is an organic compound with the molecular formula C12H11NOS This compound features a phenol group and a thienyl group connected via a methylene bridge, forming a Schiff base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 3-methyl-2-thiophenecarboxaldehyde and 2-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the thienyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects. The Schiff base structure also allows for coordination with metal ions, which can enhance its catalytic and therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Thienyl)methylene]amino}phenol
- 2-{[(3-Methyl-2-furyl)methylene]amino}phenol
- 2-{[(3-Methyl-2-pyridyl)methylene]amino}phenol
Uniqueness
2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL is unique due to the presence of the 3-methyl-2-thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11NOS |
---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-[(3-methylthiophen-2-yl)methylideneamino]phenol |
InChI |
InChI=1S/C12H11NOS/c1-9-6-7-15-12(9)8-13-10-4-2-3-5-11(10)14/h2-8,14H,1H3 |
InChI Key |
JKFAGSPROSESBM-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C=NC2=CC=CC=C2O |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=CC=CC=C2O |
Origin of Product |
United States |
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